molecular formula C6H6BrClN2 B11732347 2-Bromo-6-chloro-4-methylpyridin-3-amine

2-Bromo-6-chloro-4-methylpyridin-3-amine

Cat. No.: B11732347
M. Wt: 221.48 g/mol
InChI Key: VNHSZPSODLJUSE-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methylpyridin-3-amine (CAS 1823000-04-9) is a high-purity pyridine derivative of significant interest in chemical research and development. This compound, with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol, serves as a versatile and valuable synthetic intermediate . Its structure incorporates multiple reactive sites, including bromo and chloro substituents, which allow for selective functionalization via cross-coupling reactions and nucleophilic substitutions. This makes it a crucial building block for constructing more complex molecular architectures, particularly in the synthesis of potential pharmaceutical candidates and functional materials . The compound has a documented density of 1.7±0.1 g/cm³ and a boiling point of 348.3±37.0 °C at 760 mmHg . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on its consistent quality for applications in medicinal chemistry, such as the exploration of new kinase inhibitors or other biologically active molecules, and in material science.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

2-bromo-6-chloro-4-methylpyridin-3-amine

InChI

InChI=1S/C6H6BrClN2/c1-3-2-4(8)10-6(7)5(3)9/h2H,9H2,1H3

InChI Key

VNHSZPSODLJUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)Br)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Bromo 6 Chloro 4 Methylpyridin 3 Amine

Retrosynthetic Analysis of 2-Bromo-6-chloro-4-methylpyridin-3-amine

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnections can be made at the carbon-halogen and carbon-nitrogen bonds. A logical approach involves disconnecting the amino group first, leading to a tri-substituted pyridine (B92270) core. Further disconnection of the halogen atoms can then lead to a simpler, more readily available pyridine precursor.

One possible retrosynthetic pathway begins with the target molecule and first disconnects the C-NH₂ bond. This points to a precursor such as 2-bromo-6-chloro-3-nitro-4-methylpyridine, where the amino group can be introduced via the reduction of a nitro group. Alternatively, the amino group could be installed via a nucleophilic aromatic substitution reaction on a suitable precursor.

Further disconnections of the C-Br and C-Cl bonds would suggest a 4-methyl-3-aminopyridine or 4-methyl-3-nitropyridine (B1297851) as a potential starting material. The challenge then lies in the regioselective introduction of the bromine and chlorine atoms at the 2 and 6 positions, respectively. The order of these halogenation steps would be critical to ensure the correct isomer is formed.

Another retrosynthetic strategy could involve the construction of the pyridine ring itself from acyclic precursors already bearing the required functional groups or substituents that can be readily converted to them.

Direct Synthesis Approaches to Halogenated Aminopyridines

The direct synthesis of halogenated aminopyridines like this compound relies on a combination of amination, halogenation, and functionalization strategies.

Amination Reactions of Polyhalogenated Pyridines

The introduction of an amino group onto a polyhalogenated pyridine ring is a key step in the synthesis of the target molecule. One effective method is the base-promoted selective amination of polyhalogenated pyridines. This approach avoids the use of transition metals and can be carried out in environmentally benign solvents like water. acs.org For instance, various fluoro-, bromo-, iodo-, and chloro-pyridine derivatives can undergo amination to provide halogenated 2-aminopyridine (B139424) derivatives in moderate to excellent yields with high selectivity. acs.org

Another strategy involves the direct amination of pyridines via their N-oxide derivatives. Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using reagents like Ts₂O and t-BuNH₂, followed by deprotection. researchgate.netorganic-chemistry.org This method offers high yields and excellent selectivity for the 2-position. researchgate.netorganic-chemistry.org

Microwave-assisted copper-catalyzed amination of halopyridines has also been shown to be a practical route for the synthesis of substituted diaminopyridines. georgiasouthern.edu Additionally, transition-metal-free amination of aryl halides provides a simple and reliable method for the efficient synthesis of N-arylated amines. georgiasouthern.edu

Below is a table summarizing various amination approaches for pyridine derivatives:

MethodKey FeaturesExample SubstratesReference
Base-Promoted Selective AminationEnvironmentally benign, uses water as a solvent, avoids transition metals.Fluoro-, bromo-, iodo-, and chloro-pyridine derivatives. acs.org
Amination via Pyridine N-oxidesOne-pot reaction, high yields, excellent 2-/4-selectivity.2-unsubstituted pyridines. researchgate.netorganic-chemistry.org
Microwave-Assisted Copper-Catalyzed AminationPractical for substituted diaminopyridines.Halopyridines. georgiasouthern.edu

Selective Halogenation Strategies on Pyridine Scaffolds

Achieving the desired regiochemistry of halogenation on the pyridine ring is a significant synthetic challenge. Electron-deficient π-systems like pyridine are generally mismatched for electrophilic aromatic substitution (EAS) processes, often requiring harsh conditions. nih.gov

For 3-selective halogenation, methods involving the temporary transformation of pyridines into Zincke imine intermediates have been developed. This ring-opening, halogenation, and ring-closing sequence allows for highly regioselective halogenation under mild conditions. nih.govchemrxiv.orgresearchgate.net This approach converts the electron-deficient pyridine into a series of polarized alkenes that readily undergo electrophilic substitution. nih.gov

To achieve 4-selective halogenation, a strategy involving the installation of a phosphonium (B103445) salt at the 4-position of the pyridine ring can be employed. The phosphonium group can then be displaced by a halide nucleophile. nih.govchemrxiv.org This method is viable for a broad range of unactivated pyridines. nih.govchemrxiv.org

The table below outlines different selective halogenation strategies for pyridines:

PositionStrategyKey FeaturesReference
3-selectiveZincke Imine IntermediatesRing-opening, halogenation, ring-closing sequence; mild conditions. nih.govchemrxiv.orgresearchgate.net
4-selectivePhosphonium SaltsInstallation of a phosphonium group at the 4-position followed by displacement with a halide. nih.govchemrxiv.org

Methylation and Functionalization of Pyridine Rings

The introduction of the methyl group at the 4-position can be achieved either by starting with a pre-methylated precursor or through a functionalization reaction. For example, 3-amino-4-methylpyridine (B17607) can be synthesized from 4-picoline-3-boronic acid. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are powerful tools for the functionalization of halogenated pyridines. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to generate more complex pyridine derivatives. mdpi.com This highlights the utility of a bromo-substituted pyridine as a versatile intermediate for further elaboration.

Advanced Synthetic Techniques in the Preparation of this compound

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods.

Environmentally Benign Synthetic Protocols

The development of green synthetic methods is of paramount importance. As mentioned earlier, the base-promoted selective amination of polyhalogenated pyridines in water is an excellent example of an environmentally benign protocol. acs.org This method avoids the use of noble transition metals and organic solvents. acs.org

Microwave-assisted synthesis is another green chemistry tool that can be applied to the synthesis of pyridine derivatives. nih.gov Microwave irradiation often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov One-pot, multi-component reactions under microwave irradiation represent an efficient and environmentally friendly approach to constructing complex pyridine structures. nih.gov

The following table summarizes key aspects of environmentally benign synthetic protocols for pyridine derivatives:

TechniqueAdvantagesApplicationReference
Base-Promoted Amination in WaterAvoids transition metals and organic solvents.Selective amination of polyhalogenated pyridines. acs.org
Microwave-Assisted SynthesisShorter reaction times, higher yields, pure products.One-pot, multi-component reactions for pyridine synthesis. nih.gov

Base-Promoted Amination Methodologies

Base-promoted amination offers a transition-metal-free pathway to aminopyridine derivatives. These methods are valued for their operational simplicity and often utilize readily available and inexpensive reagents. The synthesis of compounds like this compound would likely proceed from a dihalogenated precursor, such as a 2,6-dihalo-4-methylpyridine, through a selective nucleophilic aromatic substitution (SNAr) reaction.

Research has demonstrated the efficacy of strong bases in promoting the amination of polyhalogenated pyridines. acs.org A common approach involves using a strong base like sodium tert-butoxide (NaOtBu) to facilitate the reaction between a halogenated pyridine and an amine source. acs.org In some variations, the solvent itself, such as N,N-dimethylformamide (DMF), can be dissociated by the base to generate the aminating agent in situ (dimethylamine). acs.org This approach is particularly noted for its potential as an environmentally benign method when using water as a solvent. acs.org

The regioselectivity of the amination is a critical factor. In pyridines substituted with multiple different halogens, the amination often occurs preferentially at a specific position. For instance, in substrates containing both bromo and chloro groups, the substitution may be directed to the position activated by the electronic properties of the pyridine ring and the other substituents. acs.org The methyl group at the 4-position on the target compound's pyridine ring would also exert an electronic influence on the reaction's regioselectivity. acs.org

Table 1: Representative Conditions for Base-Promoted Amination of Polyhalogenated Pyridines

Starting Material Base Amine Source Solvent Temperature (°C) Yield Reference
2,5-dibromopyridine NaOtBu DMF Water 140 77% (monosubstituted) acs.org
Polyhalogenated Pyridines Cs₂CO₃ Benzamide Sulfolane Not Specified Moderate to Good mdpi.com

This table presents generalized findings for the synthesis of aminopyridines and may not represent a direct synthesis of this compound.

Catalytic Approaches to Halogenated Aminopyridine Synthesis

Transition metal catalysis provides a powerful and versatile alternative for the synthesis of aminopyridines, often with high efficiency and broad functional group tolerance. The most prominent methods include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed approaches. nih.gov These reactions are indispensable for forming C-N bonds between aryl halides and amines.

For a substrate like a dihalogenated 4-methylpyridine, a catalytic approach would involve the coupling of an amine (or ammonia (B1221849) equivalent) with the halide precursor. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Palladium catalysts, such as those derived from Pd₂(dba)₃, are frequently employed for this purpose. nih.gov Copper-catalyzed methods are also well-established for the amination of heteroaromatic halides and can sometimes offer different reactivity or cost-effectiveness. georgiasouthern.edu

Another relevant catalytic strategy is the Suzuki cross-coupling reaction. While not a direct amination method, it is a key technique for further functionalizing bromo-substituted aminopyridines. For example, a compound like 5-bromo-2-methylpyridin-3-amine can be coupled with various arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), demonstrating the synthetic utility of such halogenated intermediates. mdpi.com This highlights the importance of developing robust methods for the initial synthesis of the halogenated aminopyridine core.

Table 2: Overview of Catalytic Systems for Aminopyridine Synthesis

Catalyst System Reaction Type Typical Substrates Key Features Reference
Palladium (e.g., Pd₂(dba)₃) / Ligand Buchwald-Hartwig Amination Chloro-, Bromo-, Iodo-pyridines High efficiency, broad scope nih.gov
Copper / Ligand Ullmann Condensation / C-N Coupling Halopyridines Cost-effective alternative to palladium georgiasouthern.edu

This table illustrates common catalytic methods used for reactions involving halogenated pyridines.

Purification and Isolation Methodologies in Academic Synthesis

The successful synthesis of a target compound is contingent upon its effective purification and isolation from the reaction mixture, which may contain unreacted starting materials, byproducts, and reagents. For substituted aminopyridines like this compound, standard academic laboratory techniques are employed.

Flash Column Chromatography: This is one of the most common methods for purifying organic compounds. nih.gov The crude reaction mixture is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of increasing polarity. A typical eluent for aminopyridine derivatives is a gradient of ethyl acetate (B1210297) in hexanes. nih.gov The separation is based on the differential adsorption of the components of the mixture to the stationary phase, allowing for the isolation of the desired product with high purity.

Cation-Exchange Chromatography: This technique is particularly well-suited for the purification of basic compounds like aminopyridines. nih.gov It can be highly effective for removing non-basic impurities and excess reagents. The crude product mixture is passed through a cation-exchange resin (e.g., Dowex 50X8), to which the basic aminopyridine binds. nih.gov After washing away impurities, the pure compound can be eluted by using a buffered or basic solution. This method is advantageous for both small- and large-scale preparations. nih.gov

Crystallization/Recrystallization: If the synthesized compound is a solid, recrystallization is a powerful technique for achieving high purity. The crude solid is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Following purification, the identity and purity of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Bromo 6 Chloro 4 Methylpyridin 3 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyridines, especially when substituted with good leaving groups like halogens. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity.

Substituent Effects on Reactivity

The reactivity of the pyridine ring in 2-Bromo-6-chloro-4-methylpyridin-3-amine towards nucleophiles is a composite of the electronic effects of its substituents. The nitrogen atom in the pyridine ring, along with the electron-withdrawing inductive effects of the bromine and chlorine atoms, significantly lowers the electron density of the aromatic system, thereby activating it for nucleophilic attack.

The activating and deactivating properties of the substituents can be summarized as follows:

SubstituentPositionElectronic EffectInfluence on SNAr
Nitrogen1-I, -MActivating
Bromo2-I, +M (weak)Activating (as a leaving group)
Chloro6-I, +M (weak)Activating (as a leaving group)
Amino3-I, +M (strong)Deactivating
Methyl4+IDeactivating

Despite the presence of deactivating groups, the cumulative electron-withdrawing nature of the ring nitrogen and the two halogen atoms renders the molecule susceptible to SNAr reactions.

Regioselectivity and Chemoselectivity in Substitution

In this compound, nucleophilic attack is anticipated to occur preferentially at the 2- and 6-positions, which are ortho and para, respectively, to the electron-withdrawing nitrogen atom. Attack at these positions allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom, which is a stabilizing factor.

The choice between the 2-position (bearing the bromo group) and the 6-position (bearing the chloro group) is governed by a combination of electronic and steric factors, as well as the nature of the leaving group. In terms of leaving group ability for SNAr reactions, the "element effect" is often cited, where the reactivity order is typically F > Cl ≈ Br > I when the rate-determining step is the nucleophilic addition. However, in many cases, the C-Br bond is weaker than the C-Cl bond, which can favor the displacement of bromide.

The electronic environment is also a key determinant. The amino group at the 3-position and the methyl group at the 4-position will influence the relative electrophilicity of the C-2 and C-6 positions. The steric hindrance around the 2-position, being flanked by the amino group, might also play a role in directing the nucleophile towards the less hindered 6-position.

Chemoselectivity in the substitution of the two different halogens is also a critical aspect. The relative reactivity of C-Br versus C-Cl bonds in SNAr can be influenced by the reaction conditions. It is plausible that under certain conditions, selective substitution of one halogen over the other can be achieved.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally disfavored compared to benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, in the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring to a great extent.

The substituents on this compound have competing directing effects. The amino group is a powerful activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-director. Conversely, the bromo and chloro substituents are deactivating but ortho-, para-directing. The pyridine nitrogen itself directs electrophilic attack to the meta-position (C-3 and C-5).

Given this complex array of directing effects, predicting the outcome of an EAS reaction is not straightforward. The powerful activating effect of the amino group would likely dominate, directing an incoming electrophile to the ortho and para positions relative to it. However, the C-2 and C-4 positions are already substituted. This leaves the C-5 position as a potential site for electrophilic attack. The directing influence of the other substituents would also need to be considered. It is important to note that harsh reaction conditions would likely be necessary for any EAS reaction to proceed, and the potential for low yields and mixtures of products is high. Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings, as the Lewis acid catalyst tends to coordinate with the lone pair of electrons on the nitrogen atom, leading to strong deactivation of the ring.

Cross-Coupling Reactions Involving Bromine and Chlorine Centers

The bromine and chlorine atoms in this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. Several named reactions are of particular relevance to the reactivity of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent. Given the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions (oxidative addition to a C-Br bond is generally faster than to a C-Cl bond), selective coupling at the 2-position (C-Br) is highly probable. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve high chemoselectivity. For instance, a study on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001), a structurally related compound, demonstrated successful C-C bond formation at the bromine-substituted position. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl halide with an amine. Similar to the Suzuki coupling, selective amination at the C-Br bond can be anticipated. The choice of phosphine (B1218219) ligand is crucial in modulating the reactivity and selectivity of the palladium catalyst.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl halide and a terminal alkyne. The reactivity trend generally follows I > Br > Cl > OTf, suggesting that the Sonogashira coupling would preferentially occur at the 2-bromo position of the target molecule.

A summary of potential palladium-catalyzed cross-coupling reactions is presented below:

ReactionCoupling PartnerExpected Site of Reaction
Suzuki-MiyauraR-B(OR)2C-2 (Bromo)
Buchwald-HartwigR2NHC-2 (Bromo)
SonogashiraR-C≡CHC-2 (Bromo)

Alternative Transition Metal Catalysis

While palladium has been the dominant metal in cross-coupling chemistry, other transition metals have emerged as viable alternatives, often offering complementary reactivity and being more cost-effective.

Copper-Catalyzed Coupling: Copper-based catalysts, often used in Ullmann-type reactions, can be effective for the formation of C-N, C-O, and C-S bonds. These reactions may offer different selectivity patterns compared to palladium-catalyzed systems.

Nickel-Catalyzed Coupling: Nickel catalysts have shown great promise in cross-coupling reactions, particularly for the activation of less reactive C-Cl bonds. This could potentially allow for sequential cross-coupling reactions, where the C-Br bond is first functionalized using palladium catalysis, followed by a nickel-catalyzed reaction at the C-Cl bond.

The choice of catalyst and reaction conditions can thus be tailored to achieve a desired synthetic outcome, highlighting the versatility of this compound as a building block in organic synthesis.

Reactivity of the Primary Amine Moiety

The primary amine group in this compound is the principal site of nucleophilic attack, enabling a range of functionalization reactions. However, the inherent nucleophilicity of this amine is significantly attenuated by the inductive and mesomeric effects of the ortho-bromo and para-chloro substituents. These deactivating effects must be taken into account when designing synthetic protocols.

The primary amine of this compound can undergo acylation and alkylation, although potentially requiring more forcing conditions compared to more electron-rich anilines or aminopyridines.

Acylation: Acylation of the amino group can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of the corresponding amides. The reaction likely proceeds through a nucleophilic addition-elimination mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. The presence of a base is often necessary to neutralize the acid byproduct and to deprotonate the aminopyridinium intermediate, thereby regenerating the nucleophilic amine.

Acylating AgentProductReaction Conditions
Acetyl chlorideN-(2-bromo-6-chloro-4-methylpyridin-3-yl)acetamideBase (e.g., pyridine, triethylamine), aprotic solvent
Acetic anhydrideN-(2-bromo-6-chloro-4-methylpyridin-3-yl)acetamideAcid or base catalyst, heat
Benzoyl chlorideN-(2-bromo-6-chloro-4-methylpyridin-3-yl)benzamideBase (e.g., pyridine, triethylamine), aprotic solvent

Alkylation: N-alkylation of this compound can be accomplished with alkyl halides or other alkylating agents. These reactions typically proceed via an SN2 mechanism, where the amine acts as the nucleophile. Due to the reduced nucleophilicity of the amine and the potential for over-alkylation to form secondary and tertiary amines, careful control of reaction conditions, such as temperature and stoichiometry, is crucial. The use of a base is also standard in these reactions to scavenge the generated acid.

Alkylating AgentProductReaction Conditions
Methyl iodide2-Bromo-6-chloro-N,4-dimethylpyridin-3-amineBase (e.g., K2CO3, NaH), polar aprotic solvent (e.g., DMF, DMSO)
Benzyl bromideN-Benzyl-2-bromo-6-chloro-4-methylpyridin-3-amineBase (e.g., K2CO3, NaH), polar aprotic solvent
Ethyl bromoacetateEthyl 2-((2-bromo-6-chloro-4-methylpyridin-3-yl)amino)acetateBase (e.g., K2CO3), polar aprotic solvent

The primary aromatic amine of this compound can be converted to a diazonium salt through reaction with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H2SO4) at low temperatures. The resulting 2-bromo-6-chloro-4-methylpyridine-3-diazonium salt is a versatile intermediate.

The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Subsequent tautomerization and dehydration under acidic conditions lead to the formation of the diazonium ion.

The electron-withdrawing nature of the bromo and chloro substituents can influence the stability and reactivity of the diazonium salt. These groups can stabilize the diazonium salt to some extent, but it will still be reactive and is typically used in situ.

Transformations of the Diazonium Salt:

The 2-bromo-6-chloro-4-methylpyridine-3-diazonium salt can undergo a variety of transformations, allowing for the introduction of a wide range of functional groups at the C3 position. These reactions often proceed via Sandmeyer-type or related mechanisms.

ReagentProductReaction Type
CuCl/HCl2-Bromo-3,6-dichloro-4-methylpyridineSandmeyer Reaction
CuBr/HBr2,3-Dibromo-6-chloro-4-methylpyridineSandmeyer Reaction
CuCN2-Bromo-6-chloro-4-methylpyridine-3-carbonitrileSandmeyer Reaction
KI2-Bromo-6-chloro-3-iodo-4-methylpyridineIodination
H2O, heat2-Bromo-6-chloro-4-methylpyridin-3-olHydrolysis
HBF4, heat2-Bromo-6-chloro-3-fluoro-4-methylpyridineSchiemann Reaction

Detailed Mechanistic Investigations and Reaction Intermediates

Detailed mechanistic investigations of the reactions of this compound are not extensively reported in the literature. However, the reactivity can be inferred from the electronic properties of the molecule and by analogy to related systems.

Influence of Substituents on Reactivity:

Primary Amine (-NH2): An activating, ortho-, para-directing group. However, its influence is significantly modulated by the other substituents.

Bromo (-Br) and Chloro (-Cl) groups: Deactivating, ortho-, para-directing groups due to their electron-withdrawing inductive effect and electron-donating mesomeric effect. In this molecule, their deactivating inductive effect is dominant, reducing the electron density of the pyridine ring and the nucleophilicity of the amino group.

Methyl (-CH3) group: An activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects.

The combined effect of these substituents makes the pyridine ring electron-deficient. This has several consequences for the reactivity of the primary amine:

Reduced Nucleophilicity: The electron-withdrawing halogens decrease the electron density on the nitrogen atom of the amino group, making it a weaker nucleophile compared to the amine in 3-amino-4-methylpyridine (B17607).

Acidity of the Aminopyridinium Ion: The conjugate acid of the amine is expected to be more acidic due to the electron-withdrawing nature of the halogens, which stabilize the positive charge.

Reaction Intermediates:

Acylation and Alkylation: The reactions are expected to proceed through tetrahedral intermediates in the case of acylation and transition states with significant SN2 character for alkylation. The stability of these intermediates and transition states will be influenced by the electronic effects of the ring substituents.

Diazotization: The key intermediates are the N-nitrosamine and the diazonium ion. The electron-deficient nature of the pyridine ring is expected to influence the rate of formation and the stability of these intermediates.

Computational studies could provide further insight into the electronic structure, charge distribution, and frontier molecular orbitals of this compound, which would allow for a more quantitative prediction of its reactivity and the elucidation of detailed reaction mechanisms.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Chloro 4 Methylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The analysis would have included:

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups. Characteristic frequencies for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, and the various C-C and C-N stretching and bending modes of the pyridine (B92270) ring would be expected. While theoretical calculations could predict these frequencies, experimentally recorded and assigned spectra for 2-Bromo-6-chloro-4-methylpyridin-3-amine are not available in the searched scientific databases.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Packing

The molecular conformation of this compound is expected to be largely planar, a common feature for substituted pyridine rings. In the analogous compound, 2-Chloro-4-methylpyridin-3-amine, the molecule is nearly planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.012 Å. researchgate.net This planarity is a consequence of the sp² hybridization of the ring atoms.

The crystal packing, or the arrangement of molecules within the crystal lattice, is governed by a combination of intermolecular forces. For 2-Chloro-4-methylpyridin-3-amine, the crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into chains. researchgate.net It is highly probable that this compound would exhibit similar packing motifs, dominated by hydrogen bonding and potentially supplemented by other interactions involving its halogen substituents.

The table below presents the crystal data and structure refinement details for the related compound, 2-Chloro-4-methylpyridin-3-amine, which serves as a model for the expected crystallographic parameters of the title compound. researchgate.net

Crystal Data2-Chloro-4-methylpyridin-3-amine
Chemical formulaC₆H₇ClN₂
Molar mass142.59 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)3.9877 (8), 12.8468 (15), 12.8408 (19)
β (°)90.872 (14)
Volume (ų)657.75 (18)
Z4
Calculated density (Mg m⁻³)1.440
Absorption coefficient (mm⁻¹)0.48
F(000)296
Temperature (K)173
Radiation typeMo Kα
Wavelength (Å)0.71073
Refinement
R[F² > 2σ(F²)]0.034
wR(F²)0.093
Goodness-of-fit (S)1.08

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Intermolecular interactions are fundamental in dictating the supramolecular assembly and physicochemical properties of molecular solids. For this compound, both hydrogen and halogen bonding are anticipated to be significant.

Hydrogen Bonding: The presence of the amine group (-NH₂) provides a hydrogen bond donor, while the pyridinic nitrogen atom acts as a hydrogen bond acceptor. In the crystal structure of 2-Chloro-4-methylpyridin-3-amine, the molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains along the c-axis. researchgate.net An intramolecular N—H···Cl contact is also observed in this molecule. researchgate.net A similar N—H···N intermolecular hydrogen bonding network is expected to be a primary feature in the crystal packing of this compound.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The bromine and chlorine atoms in the title compound can potentially participate in halogen bonding. Studies on other halogenated pyridine derivatives have demonstrated the existence of Br···Br halogen bonds. nih.goviucr.org For instance, in the crystal structure of 2-Bromo-6-hydrazinylpyridine, a short Br···Br halogen bond is observed, contributing to the stability of the molecular packing. nih.goviucr.org In other related structures, C—Br···π and Cl···Cl interactions have also been noted. core.ac.uk Therefore, it is plausible that intermolecular Br···N, Cl···N, or even Br···Cl halogen bonds could be present in the solid-state structure of this compound, further influencing its crystal packing.

The following table summarizes the key intermolecular interactions observed in related compounds, which are indicative of the types of interactions that may be present in this compound.

Interaction TypeDonorAcceptorCompound ExampleReference
Hydrogen BondN—HN2-Chloro-4-methylpyridin-3-amine researchgate.net
Hydrogen Bond (intra)N—HCl2-Chloro-4-methylpyridin-3-amine researchgate.net
Halogen BondBrBr2-Bromo-6-hydrazinylpyridine nih.goviucr.org
π–π stackingPyridine RingPyridine Ring2-Bromo-6-hydrazinylpyridine nih.goviucr.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable tools for the separation, purification, and assessment of purity of organic compounds. For this compound and its derivatives, column chromatography is a commonly employed method for purification following synthesis. mdpi.com

The principle of column chromatography relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents). The separation is based on the varying affinities of the compounds for the stationary and mobile phases.

In the synthesis of novel pyridine derivatives from precursors like 5-bromo-2-methylpyridin-3-amine (B1289001), column chromatography using silica gel is a standard purification step. mdpi.com A common mobile phase for such separations is a mixture of n-hexane and ethyl acetate (B1210297). mdpi.com The polarity of the mobile phase is optimized to achieve efficient separation of the desired product from unreacted starting materials and by-products.

The progress of the separation is often monitored by thin-layer chromatography (TLC), which is a rapid and convenient analytical technique. By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the expected product, the fractions containing the pure compound can be identified and collected.

The table below outlines a typical chromatographic setup for the purification of a substituted pyridine derivative, which would be applicable to this compound.

ParameterDescription
Technique Column Chromatography
Stationary Phase Silica Gel
Mobile Phase A gradient or isocratic mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate. The specific ratio is determined empirically to achieve optimal separation.
Monitoring Thin-Layer Chromatography (TLC) is used to monitor the progress of the separation and to identify the fractions containing the pure product. Visualization of the spots on the TLC plate can be achieved using UV light or by staining with an appropriate reagent.
Outcome Isolation of the pure this compound from the reaction mixture. The purity of the isolated compound can then be confirmed by other analytical techniques such as NMR spectroscopy and mass spectrometry.

Theoretical and Computational Chemistry Studies on 2 Bromo 6 Chloro 4 Methylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting and understanding the behavior of molecules at the atomic level. For 2-Bromo-6-chloro-4-methylpyridin-3-amine, these methods provide critical insights into its geometry and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Studies employing DFT, particularly with the B3LYP hybrid functional, are instrumental in determining the optimized geometry and electronic properties of substituted pyridines. bohrium.commostwiedzy.plresearchgate.net For molecules like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which are foundational for understanding its chemical behavior. The choice of basis set, such as 6-31+G*, is crucial for obtaining reliable results, especially when dealing with molecules containing diffuse functions. bohrium.commostwiedzy.pl

The electronic structure is further clarified by analyzing the distribution of electron density and the energies of molecular orbitals. The substituent groups—bromo, chloro, methyl, and amine—each impart distinct electronic influences on the pyridine (B92270) ring. The electron-withdrawing nature of the halogen atoms (bromine and chlorine) and the electron-donating effects of the methyl and amine groups create a unique electronic landscape across the molecule.

Ab Initio Methods in Predicting Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide a more accurate description of electron correlation effects. mostwiedzy.pl These methods are valuable for predicting various molecular properties, including total energy, dipole moment, and polarizability. For this compound, ab initio calculations can serve as a benchmark to validate the results obtained from DFT methods, ensuring a robust theoretical understanding of the compound.

Electronic Structure Analysis

The electronic structure of a molecule is key to its reactivity and physical properties. A detailed analysis of the frontier molecular orbitals and the associated energy gap provides a quantitative measure of its chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The spatial distribution and energy levels of the HOMO and LUMO for this compound can be determined using DFT calculations. researcher.life The HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the amine group and the pyridine ring, while the LUMO is likely to be distributed over the electron-deficient areas, influenced by the electron-withdrawing halogen substituents.

Energy Gap Analysis and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and stability of a molecule. ijcce.ac.ir A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.

For this compound, the calculated HOMO-LUMO gap provides insights into its potential reactivity in various chemical transformations. The interplay of the different substituents will modulate this energy gap, fine-tuning the molecule's electronic properties.

ParameterDescriptionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability. Higher energy corresponds to a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability. Lower energy corresponds to a better electron acceptor.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. ijcce.ac.ir The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are typically found around electronegative atoms like nitrogen and oxygen.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

Green regions denote areas of neutral potential.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the amine group, highlighting these as potential sites for protonation or interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amine group. This analysis provides a visual and intuitive understanding of the molecule's reactive behavior.

Atomic Charge Distribution Calculations

The distribution of electron density within a molecule is fundamental to its chemical properties and reactivity. Atomic charge distribution calculations, such as Mulliken population analysis, provide a method for assigning partial charges to each atom, offering a quantitative picture of the electrostatic potential. These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory.

A hypothetical data table for the calculated atomic charges of this compound, based on common findings for similar structures, is presented below.

AtomHypothetical Mulliken Charge (e)
N (pyridine)-0.5 to -0.7
C2 (C-Br)+0.2 to +0.4
N3 (amine)-0.8 to -1.0
C4 (C-CH3)-0.1 to +0.1
C5-0.2 to -0.4
C6 (C-Cl)+0.1 to +0.3
Br-0.1 to -0.3
Cl-0.2 to -0.4
C (methyl)-0.4 to -0.6
H (amine)+0.3 to +0.5
H (methyl)+0.1 to +0.2
H (ring)+0.1 to +0.3

Note: This data is illustrative and not based on specific published research for this exact compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. By mapping the potential energy surface (PES), computational chemists can identify the most stable conformers (global and local minima) and the energy barriers to interconversion (saddle points).

For molecules with rotatable bonds, such as the amine group in this compound, different orientations of the -NH2 group relative to the pyridine ring will have different energies. The planarity of the molecule is also a key aspect of its conformation. In a related compound, 2-Chloro-4-methylpyridin-3-amine, the molecule is expected to be planar. researchgate.net The conformation is characterized by an intramolecular N—H···Cl contact, and the crystal packing is stabilized by an N—H···N hydrogen bond. researchgate.net

A detailed conformational analysis of this compound would involve systematically rotating the C-N bond of the amine group and calculating the energy at each step. This would generate a potential energy profile, revealing the most stable rotational conformers. The presence of bulky ortho substituents (bromo and the pyridine nitrogen) would likely create significant steric hindrance, influencing the preferred orientation of the amine group and potentially leading to a non-planar arrangement to alleviate this strain.

Simulation of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for investigating reaction mechanisms. By simulating reaction pathways, researchers can identify the transition state structures, which are the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For this compound, theoretical studies could explore various reactions, such as electrophilic aromatic substitution or reactions involving the amine group. For instance, the synthesis of related 2-Bromo-6-alkylaminopyridines has been achieved through reactions with primary amines. georgiasouthern.edu Computational modeling of such a reaction would involve identifying the starting materials (this compound and an alkylamine), the final product, and then searching for the transition state structure connecting them.

The calculation of vibrational frequencies is crucial in these studies. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, corresponding to a minimum on the potential energy surface. A transition state, being a saddle point, is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, the path of lowest energy from reactant to product.

While specific simulations for this compound are not detailed in the provided search results, the methodologies are well-established. DFT methods, such as B3LYP, are commonly used to optimize the geometries of reactants, products, and transition states and to calculate their energies and vibrational frequencies. researchgate.netresearchgate.net

Derivatization and Functionalization Strategies for 2 Bromo 6 Chloro 4 Methylpyridin 3 Amine

Chemical Transformations at the Amine Group

The primary amine group in 2-Bromo-6-chloro-4-methylpyridin-3-amine is a nucleophilic center that readily participates in a variety of reactions, enabling the introduction of a wide array of functional groups and the construction of new ring systems.

Amide and Sulfonamide Formation

The amine functionality can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically achieved by treating the parent amine with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the hydrogen halide byproduct.

The formation of these derivatives can significantly alter the electronic and steric properties of the molecule. For instance, the introduction of an acyl or sulfonyl group can modulate the reactivity of the pyridine (B92270) ring and influence the conformational preferences of the molecule.

Table 1: Examples of Amide and Sulfonamide Formation Reactions

Reagent Product Structure Reaction Conditions Reference
Acetyl chloride N-(2-bromo-6-chloro-4-methylpyridin-3-yl)acetamide Pyridine, 0 °C to rt Fictional Example
Benzoyl chloride N-(2-bromo-6-chloro-4-methylpyridin-3-yl)benzamide Triethylamine, CH2Cl2, rt Fictional Example
p-Toluenesulfonyl chloride N-(2-bromo-6-chloro-4-methylpyridin-3-yl)-4-methylbenzenesulfonamide DMAP, CH2Cl2, rt Fictional Example

Note: The reactions and conditions presented in this table are illustrative examples of common synthetic transformations and are not based on specific literature for the title compound due to a lack of available data.

Formation of Ureas, Thioureas, and Carbamates

The nucleophilic amine can also react with isocyanates, isothiocyanates, and chloroformates to yield urea, thiourea, and carbamate (B1207046) derivatives, respectively. These functional groups are prevalent in medicinal chemistry and can impart important biological activities to the parent molecule.

The synthesis of these derivatives is generally straightforward. The reaction with isocyanates and isothiocyanates often proceeds without the need for a catalyst, while carbamate formation from chloroformates typically requires a base.

Table 2: Synthesis of Urea, Thiourea, and Carbamate Derivatives

Reagent Product Structure Reaction Conditions Reference
Phenyl isocyanate 1-(2-bromo-6-chloro-4-methylpyridin-3-yl)-3-phenylurea THF, rt Fictional Example
Methyl isothiocyanate 1-(2-bromo-6-chloro-4-methylpyridin-3-yl)-3-methylthiourea Ethanol, reflux Fictional Example
Ethyl chloroformate Ethyl (2-bromo-6-chloro-4-methylpyridin-3-yl)carbamate NaHCO3, Dioxane/H2O, rt Fictional Example

Note: The reactions and conditions presented in this table are illustrative examples of common synthetic transformations and are not based on specific literature for the title compound due to a lack of available data.

Heterocyclic Ring Annulation

The amine group, in conjunction with one of the adjacent halogen substituents, provides a strategic handle for the construction of fused heterocyclic ring systems. Through intramolecular cyclization reactions, new rings can be annulated onto the pyridine core, leading to the formation of bicyclic and polycyclic heteroaromatic compounds.

For example, reaction with a suitable bifunctional electrophile could lead to the formation of an intermediate that, upon cyclization, yields a pyridopyrimidine, pyridopyrazine, or other related heterocyclic systems. The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions employed.

Manipulations of Halogen Substituents

The presence of both bromine and chlorine atoms on the pyridine ring offers opportunities for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve site-selective modifications.

Selective Removal of Halogens

Selective dehalogenation can be a useful strategy to simplify the molecular structure or to prepare derivatives with a specific substitution pattern. Catalytic hydrogenation is a common method for the removal of halogen atoms. The conditions for these reactions, such as the choice of catalyst, solvent, and pressure, can often be tuned to achieve selective removal of one halogen over the other. Generally, the carbon-bromine bond is more readily cleaved than the carbon-chlorine bond under these conditions.

Introduction of Other Functionalities via Halogen Exchange

The halogen atoms on the pyridine ring are susceptible to replacement by other functional groups through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The different reactivity of the bromo and chloro substituents allows for sequential and site-selective cross-coupling reactions. Typically, the C-Br bond is more reactive in these palladium-catalyzed transformations than the C-Cl bond, enabling the selective introduction of a new group at the 2-position. Subsequent modification at the 6-position can then be achieved under more forcing reaction conditions. This stepwise functionalization provides a versatile route to a wide range of disubstituted pyridine derivatives.

Table 3: Potential Halogen Exchange Reactions

Reaction Type Reagent Potential Product Catalyst System Reference
Suzuki Coupling Arylboronic acid 2-Aryl-6-chloro-4-methylpyridin-3-amine Pd(PPh3)4, K2CO3 Fictional Example
Buchwald-Hartwig Amination Secondary amine 2-(Dialkylamino)-6-chloro-4-methylpyridin-3-amine Pd2(dba)3, BINAP, NaOtBu Fictional Example
Sonogashira Coupling Terminal alkyne 2-Alkynyl-6-chloro-4-methylpyridin-3-amine Pd(PPh3)2Cl2, CuI, Et3N Fictional Example

Note: The reactions and conditions presented in this table are illustrative examples of common synthetic transformations and are not based on specific literature for the title compound due to a lack of available data.

Modifications at the Methyl Group

The methyl group at the C4 position of the pyridine ring, while generally less reactive than the halogenated or amino positions, can undergo a variety of chemical transformations. The electron-withdrawing nature of the pyridine ring, further enhanced by the bromo and chloro substituents, can facilitate reactions at this benzylic-like position.

Research into the functionalization of methyl groups on electron-deficient pyridine rings suggests several potential pathways. These often involve initial activation of the methyl group, for example, through radical abstraction or deprotonation with a strong base. Once activated, a range of electrophiles can be introduced.

Table 1: Potential Reactions for the Modification of the Methyl Group

Reaction TypeReagents and ConditionsPotential Product
Oxidation Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇)2-Bromo-6-chloro-3-aminopyridine-4-carboxylic acid
Milder oxidizing agents (e.g., SeO₂)2-Bromo-6-chloro-3-aminopyridine-4-carbaldehyde
Halogenation N-Halosuccinimides (NBS, NCS) under radical conditions (e.g., AIBN, light)2-Bromo-6-chloro-4-(halomethyl)pyridin-3-amine
Hydroxylation Multi-step process involving initial halogenation followed by nucleophilic substitution with a hydroxide (B78521) source.2-Bromo-6-chloro-4-(hydroxymethyl)pyridin-3-amine

Note: This table represents theoretically plausible reactions based on general principles of pyridine chemistry. Specific experimental data for this compound is not widely available in the reviewed literature.

Synthesis of Complex Polyfunctionalized Pyridine Derivatives

The synthesis of complex polyfunctionalized pyridine derivatives from this compound can be achieved by sequentially or concurrently modifying the various reactive sites on the molecule. The bromo, chloro, amino, and methyl groups all offer opportunities for further chemical elaboration, leading to a diverse array of potential products.

The order in which these functional groups are modified is crucial and is often dictated by their relative reactivity and the desired final product. For instance, the greater lability of the bromo group compared to the chloro group in nucleophilic aromatic substitution reactions can be exploited for selective functionalization. Similarly, the amino group can be acylated or alkylated, and as discussed previously, the methyl group can be oxidized or halogenated.

A hypothetical synthetic route to a complex derivative could involve:

Selective Suzuki or Stille coupling at the 2-bromo position.

Nucleophilic aromatic substitution at the 6-chloro position.

Acylation of the 3-amino group.

Oxidation of the 4-methyl group to a carboxylic acid.

Such a multi-step synthesis would yield a highly substituted pyridine with functionality at every position, showcasing the utility of the starting material as a versatile building block.

Regioselective and Stereoselective Functionalization Approaches

Achieving regioselectivity in the functionalization of this compound is a key challenge and a significant area of research in synthetic methodology. The inherent differences in the electronic environment of the various positions on the pyridine ring provide a basis for regioselective reactions.

Regioselectivity in Halogen Exchange: As a general trend in nucleophilic aromatic substitution on dihalopyridines, the halogen at the 2- or 6-position is often more reactive than a halogen at the 3- or 5-position. In the case of 2-bromo-6-chloro substitution, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can often be tuned to favor reaction at the more reactive C-Br bond over the C-Cl bond.

Table 2: Regioselective Cross-Coupling Reactions

Reaction TypeCatalyst/Ligand SystemPreferential Site of Reaction
Suzuki Coupling Pd(PPh₃)₄, suitable baseC2 (Bromo position)
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, amine baseC2 (Bromo position)
Buchwald-Hartwig Amination Palladium catalyst with specific phosphine (B1218219) ligandsC2 (Bromo position)

Note: The selectivity is highly dependent on the specific catalyst, ligands, and reaction conditions employed.

Stereoselective Functionalization: Stereoselective functionalization would become relevant if a chiral center is introduced during the derivatization process. For instance, if the methyl group were to be functionalized to an aldehyde and then reacted with a chiral nucleophile, a pair of enantiomers could be formed. The use of chiral catalysts or auxiliaries could then be employed to favor the formation of one enantiomer over the other. At present, specific examples of stereoselective functionalization originating from this compound are not prominently featured in the available scientific literature.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block in Heterocyclic Synthesis

Substituted pyridines are fundamental components in the synthesis of a vast number of biologically active compounds and functional materials. The strategic placement of functional groups in 2-bromo-6-chloro-4-methylpyridin-3-amine makes it a highly valuable precursor for the construction of more complex heterocyclic systems. The presence of both bromine and chlorine atoms allows for selective, stepwise reactions, such as cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.

For instance, the bromine atom, typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, can be selectively functionalized. This has been demonstrated in related compounds like 5-bromo-2-methylpyridin-3-amine (B1289001), which has been successfully used in Suzuki-Miyaura cross-coupling reactions to synthesize a series of novel pyridine (B92270) derivatives. mdpi.com This selective reactivity allows for the sequential introduction of different substituents, leading to the construction of highly functionalized and complex molecular scaffolds. The amino group can also be a site for further reactions, such as acylation or the formation of new heterocyclic rings.

Table 1: Potential Cross-Coupling Reactions at the Bromine Position

Cross-Coupling Reaction Reagent Potential Product
Suzuki Coupling Arylboronic acid Aryl-substituted pyridinamine
Sonogashira Coupling Terminal alkyne Alkynyl-substituted pyridinamine
Buchwald-Hartwig Amination Amine Diaminopyridine derivative
Heck Coupling Alkene Alkenyl-substituted pyridinamine

Precursor for Advanced Organic Ligands in Catalysis

The pyridine moiety is a well-established coordinating agent in transition metal catalysis. The nitrogen atom of the pyridine ring, along with the exocyclic amino group in this compound, can act as a bidentate ligand, forming stable complexes with various metal centers. The electronic properties of such ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by modifying the substituents on the pyridine ring.

Research on other substituted pyridines has shown that they can be precursors to effective ligands for a range of catalytic transformations. For example, Pd(II) complexes with pyridine derivatives have been utilized as efficient catalysts in carbonylation and cross-coupling reactions. nih.govacs.org The reactivity and selectivity of these catalysts are influenced by the electronic and steric nature of the substituents on the pyridine ring. By strategically modifying the bromo and chloro positions of this compound, a library of ligands with varying properties could be synthesized, leading to the development of highly efficient and selective catalysts for various organic transformations. The synthesis of 2-bromo-6-alkylaminopyridines and their subsequent use in forming multimetallic complexes highlights the utility of such scaffolds in creating advanced ligand architectures. georgiasouthern.edu

Integration into Molecular Scaffolds for Chemical Biology Research

Construction of PROTAC (Proteolysis-Targeting Chimeras) Components

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The design of a PROTAC involves a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The modular nature of PROTAC synthesis allows for the incorporation of diverse chemical scaffolds to optimize their potency and selectivity.

While direct use of this compound in published PROTACs has not been identified, its structural features make it an attractive building block. The dihalogenated pyridine core can serve as a rigid scaffold to which the protein-targeting ligand and the E3 ligase ligand can be attached via the reactive halogen sites. The amino group could also be a point of attachment for the linker. The ability to perform selective cross-coupling reactions would allow for the systematic variation of the linker length and attachment points, which is crucial for optimizing the formation of the ternary complex and subsequent protein degradation. nih.govscienceopen.com The synthesis of PROTACs often involves coupling reactions where haloaromatics are key intermediates. nih.gov

Design of Artificial Nucleobase Analogues and DNA-like Architectures

Artificial nucleobase analogues are synthetic molecules that can mimic the hydrogen bonding patterns of natural nucleobases. These analogues are valuable tools for studying DNA recognition, replication, and for the development of therapeutic agents. The substituted pyridine core of this compound, with its amino group, can be envisioned as a scaffold for the design of such analogues.

By modifying the bromo and chloro positions with groups capable of hydrogen bonding, it is possible to create molecules that can selectively bind to specific DNA sequences. For example, research has been conducted on the synthesis of pyridone-based nucleoside analogues, some containing chloro and bromo substitutions, and their incorporation into DNA. researchgate.net Although these specific analogues showed some issues with fidelity during DNA replication, it demonstrates the principle of using functionalized pyridines as nucleobase mimics. The development of purine (B94841) nucleoside analogues for the formation of stable triplex DNA further underscores the potential of designing synthetic heterocyclic compounds for nucleic acid recognition. rsc.org

Use in the Development of Functional Materials (e.g., Supramolecular Systems)

The field of materials science is constantly seeking new molecular building blocks for the construction of functional materials with tailored properties. The rigid structure and the potential for forming multiple non-covalent interactions make substituted pyridines attractive candidates for the design of supramolecular systems. northwestern.edu

The combination of hydrogen bond donors (amino group) and acceptors (pyridine nitrogen), along with the potential for halogen bonding from the chloro and bromo substituents, makes this compound a promising component for creating self-assembling systems. Supramolecular assemblies based on pyridine-containing molecules have been shown to form through a combination of hydrogen and halogen bonds. nih.govrsc.org By carefully designing complementary molecules, it is possible to direct the assembly of this compound into well-defined architectures such as tapes, sheets, or three-dimensional networks. These materials could find applications in areas such as crystal engineering, and the development of porous materials. Hybrid organic-inorganic supramolecular systems have also been constructed using pyridine-decorated building blocks. rsc.org

Academic Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of polysubstituted pyridines is an active area of research in organic chemistry, driven by the prevalence of this motif in pharmaceuticals and agrochemicals. researchgate.netnih.gov The development of efficient and versatile methods for the preparation of compounds like this compound is of significant academic interest.

Various synthetic strategies for accessing highly substituted pyridines have been reported, including multicomponent reactions, cycloaddition reactions, and the functionalization of pre-existing pyridine rings. rsc.orgbeilstein-journals.orgmdpi.com Research into the synthesis of this specific isomer would likely explore regioselective halogenation and amination reactions on a suitable pyridine precursor. For instance, an improved synthesis of the related 2-chloro-3-amino-4-methylpyridine (B1178857) has been reported, which could potentially be a starting point for further halogenation. researchgate.net The exploration of novel synthetic routes not only provides access to this valuable building block but also contributes to the broader field of heterocyclic chemistry by expanding the toolbox of synthetic methodologies.

Future Research Trajectories and Interdisciplinary Perspectives on 2 Bromo 6 Chloro 4 Methylpyridin 3 Amine

Development of Novel and Sustainable Synthetic Protocols

While classical methods for pyridine (B92270) synthesis are well-established, the development of novel, efficient, and environmentally benign synthetic protocols for polysubstituted pyridines like 2-bromo-6-chloro-4-methylpyridin-3-amine remains a key research focus. Future investigations are likely to concentrate on several key areas:

One-Pot, Multicomponent Reactions: The use of one-pot, multicomponent reactions offers a streamlined and atom-economical approach to constructing the pyridine core. acs.orgnih.gov Future research could explore novel combinations of readily available starting materials to assemble the target molecule in a single synthetic operation, minimizing waste and purification steps.

Green Chemistry Approaches: A significant push towards sustainable synthesis will likely drive the exploration of greener reaction conditions. nih.gov This includes the use of microwave irradiation to reduce reaction times and improve yields, as well as the development of reactions that proceed in environmentally friendly solvents or even under solvent-free conditions. acs.orgnih.gov

Heterogeneous Catalysis: The application of recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs), could offer significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective synthetic processes. acs.org Research into designing specific catalysts for the regioselective synthesis of such pyridines would be a valuable pursuit.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyAdvantagesPotential Challenges
Multicomponent Reactions High atom economy, reduced waste, operational simplicityOptimization of reaction conditions for complex substitutions
Microwave-Assisted Synthesis Shorter reaction times, improved yields, cleaner reactionsScalability of microwave reactors for industrial production
Heterogeneous Catalysis Catalyst reusability, ease of product separation, environmental benefitsCatalyst deactivation, substrate scope limitations
Flow Chemistry Precise control over reaction parameters, enhanced safety, scalabilityInitial setup costs, potential for clogging with solid byproducts

Exploration of Uncharted Reactivity and Mechanistic Insights

The electronic and steric properties of this compound, imparted by the bromo, chloro, methyl, and amino substituents, suggest a rich and largely unexplored reactivity profile. Future research should aim to elucidate the following:

Site-Selective Cross-Coupling Reactions: The presence of two different halogen atoms (bromo and chloro) at positions 2 and 6 offers the potential for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Investigating the differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions would enable the programmed introduction of diverse substituents.

Directed Ortho-Metalation: The amino group at the 3-position could serve as a directing group for ortho-metalation, allowing for the selective functionalization of the C-4 and C-5 positions. Exploring this reactivity could open up avenues for the synthesis of novel, highly substituted pyridine derivatives.

Mechanistic Studies: A deeper understanding of the reaction mechanisms, both experimentally and computationally, will be crucial for optimizing existing transformations and designing new ones. This includes studying the influence of the substituent pattern on the electronic structure and reactivity of the pyridine ring.

Design of Advanced Molecular Architectures with Tunable Properties

The this compound scaffold is an ideal building block for the construction of more complex and functional molecular architectures. Future research in this area could focus on:

Ligand Design for Coordination Chemistry: The nitrogen atom of the pyridine ring and the exocyclic amino group can act as coordination sites for metal ions. By strategically modifying the substituents, it is possible to design ligands with tailored electronic and steric properties for applications in catalysis, materials science, and bioinorganic chemistry.

Synthesis of Novel Heterocyclic Systems: The reactive handles on the pyridine ring can be utilized to construct fused heterocyclic systems with potential applications in medicinal chemistry and materials science. For instance, intramolecular cyclization reactions could lead to the formation of novel pyridopyrimidines or other related scaffolds.

Development of Functional Dyes and Probes: The pyridine core is a common feature in many organic dyes. By extending the conjugation of the system through the introduction of suitable chromophoric and auxochromic groups, it may be possible to develop novel fluorescent probes and functional dyes with tunable photophysical properties.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful tool for accelerating chemical research. researchgate.netnih.gov For this compound, this integrated approach could be particularly fruitful in:

Predicting Reactivity and Regioselectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the most likely sites of reaction and to understand the factors governing regioselectivity in various transformations. nih.gov This can help in the rational design of experiments and minimize the need for extensive empirical screening.

Elucidating Reaction Mechanisms: Computational modeling can provide detailed insights into reaction pathways and transition state structures, which are often difficult to probe experimentally. rsc.org This can aid in the optimization of reaction conditions and the development of more efficient catalysts.

In Silico Design of Novel Derivatives: Computational methods can be used to predict the properties of virtual libraries of derivatives of this compound, allowing for the identification of candidates with desired electronic, optical, or biological properties before their synthesis.

Potential for Application in Emerging Fields of Chemical Science

The unique structural features of this compound make it a promising candidate for exploration in several emerging fields of chemical science:

Materials Science: As a building block for covalent-organic frameworks (COFs) or metal-organic frameworks (MOFs), this compound could lead to materials with interesting properties for gas storage, separation, or catalysis. nih.gov

Chemical Biology: Pyridine derivatives are prevalent in bioactive molecules. The specific substitution pattern of this compound could serve as a starting point for the design of novel probes or inhibitors for biological targets.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions makes this molecule an interesting component for the construction of self-assembling systems and supramolecular architectures.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-chloro-4-methylpyridin-3-amine?

  • Methodological Answer : This compound can be synthesized via cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution on pre-functionalized pyridine scaffolds. For bromo/chloro-substituted pyridines, halogen-directed lithiation followed by quenching with electrophiles is effective. Microwave-assisted synthesis (as seen in structurally similar compounds) may enhance reaction efficiency and yield . Ensure regioselectivity by controlling reaction temperature and catalyst choice (e.g., Pd-based catalysts for cross-coupling).

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H/13C^{13}C NMR to confirm substitution patterns and aromatic proton environments. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amine (-NH2_2) and C-Br/Cl stretches. For ambiguous cases, 2D NMR (e.g., COSY, HSQC) resolves coupling interactions. Cross-reference with analogous compounds (e.g., 4-Bromo-2-chloropyridin-3-amine) to assign peaks accurately .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer : The compound is likely sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or DMF. Stability tests under varying pH, temperature, and light exposure are critical. Store under inert atmospheres (N2_2/Ar) at -20°C to prevent degradation. Refer to safety protocols for brominated/chlorinated amines, including proper ventilation and PPE .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to model this compound’s electronic properties?

  • Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost . Include exact exchange corrections (e.g., 20-25% Hartree-Fock exchange) to improve thermochemical predictions, particularly for halogen bonding and amine group interactions. Basis sets such as 6-31G(d,p) or def2-TZVP are recommended for geometry optimization and vibrational analysis.

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

  • Methodological Answer : Employ SHELXL for refinement, leveraging its robust handling of disorder via PART and SUMP instructions . For twinned data, use the TWIN/BASF commands in SHELX to model twin domains. Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement parameters and hydrogen bonding networks . Validate against high-resolution datasets (>1.0 Å) to minimize residual density errors.

Q. What computational strategies are effective for studying reaction mechanisms involving this compound?

  • Methodological Answer : Apply DFT with solvent continuum models (e.g., PCM or SMD) to simulate reaction pathways in solution. Transition state analysis (TS optimization via QST3) identifies key intermediates in nucleophilic substitution or coupling reactions. For halogenated systems, include dispersion corrections (e.g., D3BJ) to account for van der Waals interactions . Pair with kinetic isotope effect (KIE) studies to validate computational predictions experimentally.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.